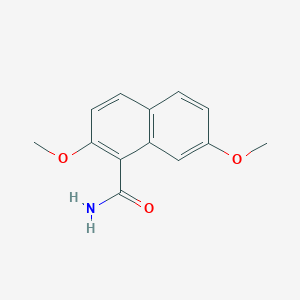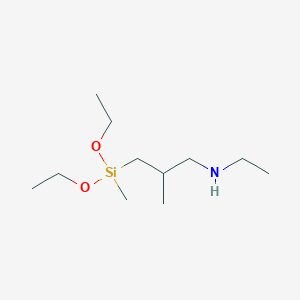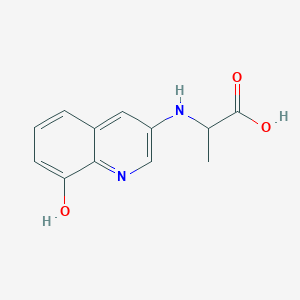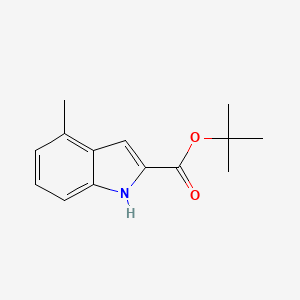
3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of coupling agents such as EDC.HCl and DMAP in dichloromethane as a solvent. The reaction is stirred overnight at 50°C to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance . The compound’s effects are mediated through its binding to target proteins, disrupting their normal function and leading to the desired biological outcomes.
類似化合物との比較
2-Amino-6-hydroxypyrimidine: Shares the pyrimidine core but lacks the benzoic acid moiety.
4-Aminobenzoic acid: Contains the benzoic acid structure but differs in the position and type of substituents.
Uniqueness: 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid is unique due to its combined pyrimidine and benzoic acid structures, which confer distinct chemical and biological properties.
特性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
3-(2-amino-6-oxo-1H-pyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-2-1-3-7(4-6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15) |
InChIキー |
YIUCYFKWLBEPGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)








![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)



